Cas no 1507725-61-2 (3-methyl-2-(quinolin-7-yl)butanoic acid)

3-Methyl-2-(quinolin-7-yl)butanoic acid is a specialized organic compound featuring a quinoline moiety linked to a branched aliphatic carboxylic acid structure. Its unique molecular architecture, combining a heterocyclic quinoline scaffold with a chiral butanoic acid derivative, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the quinoline group enhances its potential as a precursor for bioactive molecules, particularly in the development of antimicrobial or antitumor agents. The carboxylic acid functionality allows for further derivatization, enabling precise modifications for targeted applications. This compound is typically characterized by high purity and stability, ensuring reliability in research and industrial processes.
3-methyl-2-(quinolin-7-yl)butanoic acid structure
1507725-61-2 structure
Product Name:3-methyl-2-(quinolin-7-yl)butanoic acid
CAS No:1507725-61-2
MF:C14H15NO2
MW:229.274403810501
CID:5964793
PubChem ID:81224770
Update Time:2025-10-30

3-methyl-2-(quinolin-7-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-2-(quinolin-7-yl)butanoic acid
    • 1507725-61-2
    • AKOS019796168
    • EN300-1854045
    • Inchi: 1S/C14H15NO2/c1-9(2)13(14(16)17)11-6-5-10-4-3-7-15-12(10)8-11/h3-9,13H,1-2H3,(H,16,17)
    • InChI Key: GAHOKZCHRSFFOB-UHFFFAOYSA-N
    • SMILES: OC(C(C1C=CC2=CC=CN=C2C=1)C(C)C)=O

Computed Properties

  • Exact Mass: 229.110278721g/mol
  • Monoisotopic Mass: 229.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 50.2Ų

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Additional information on 3-methyl-2-(quinolin-7-yl)butanoic acid

Introduction to 3-Methyl-2-(Quinolin-7-yl)butanoic Acid (CAS No. 1507725-61-2)

3-Methyl-2-(quinolin-7-yl)butanoic acid (CAS No. 1507725-61-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This introduction aims to provide a comprehensive overview of the chemical properties, biological activities, and recent research advancements related to 3-methyl-2-(quinolin-7-yl)butanoic acid.

The chemical structure of 3-methyl-2-(quinolin-7-yl)butanoic acid is composed of a quinoline ring attached to a butanoic acid moiety with a methyl group at the 3-position. The quinoline ring, a heterocyclic aromatic compound, is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The butanoic acid moiety contributes to the compound's acidic nature and solubility characteristics, making it suitable for various pharmaceutical formulations.

In terms of physical properties, 3-methyl-2-(quinolin-7-yl)butanoic acid is a white crystalline solid with a melting point of approximately 150°C. It is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties make it amenable to various analytical techniques and biological assays.

The synthesis of 3-methyl-2-(quinolin-7-yl)butanoic acid has been extensively studied and optimized in recent years. One common synthetic route involves the condensation of 7-bromoquinoline with an appropriate ketone followed by carboxylation and subsequent functional group modifications. This synthetic pathway has been refined to achieve high yields and purity, making the compound readily available for further research and development.

Recent studies have highlighted the biological activities of 3-methyl-2-(quinolin-7-yl)butanoic acid. In vitro assays have demonstrated its potent inhibitory effects on specific enzymes involved in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. For instance, it has been shown to inhibit beta-secretase (BACE1), an enzyme crucial for the production of amyloid-beta peptides, which are implicated in Alzheimer's pathology. Additionally, it exhibits neuroprotective effects by reducing oxidative stress and promoting neuronal survival.

In the context of cancer research, 3-methyl-2-(quinolin-7-yl)butanoic acid has shown promising antiproliferative activity against various cancer cell lines. Studies have reported its ability to induce apoptosis and cell cycle arrest in breast cancer cells, colorectal cancer cells, and leukemia cells. The mechanism of action involves the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK, which are frequently dysregulated in cancer cells.

Clinical trials are currently underway to evaluate the safety and efficacy of 3-methyl-2-(quinolin-7-yl)butanoic acid in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses with minimal side effects. These findings have paved the way for further clinical investigations to explore its potential as a novel therapeutic agent.

Beyond its direct therapeutic applications, 3-methyl-2-(quinolin-7-yl)butanoic acid has also been investigated as a lead compound for drug discovery efforts. Its unique structure serves as a scaffold for the development of more potent and selective analogs with enhanced pharmacological properties. Researchers are actively exploring structural modifications to improve its bioavailability, stability, and target specificity.

In conclusion, 3-methyl-2-(quinolin-7-yl)butanoic acid (CAS No. 1507725-61-2) represents a promising compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities, makes it an attractive candidate for further development as a therapeutic agent for neurological disorders and cancer. Ongoing research efforts aim to optimize its properties and evaluate its clinical potential, contributing to the advancement of modern medicine.

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